[2-(Dimethylamino)ethyl](ethyl)nitrosoamine

nitrosamine pKa ionization state

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine (IUPAC: N-(2-(dimethylamino)ethyl)-N-ethylnitrous amide; CAS not assigned; Sigma Aldrich Cat. ENAH97EDE9C8) is an asymmetric dialkyl N-nitrosamine bearing one ethyl group and one 2-(dimethylamino)ethyl substituent on the nitroso nitrogen.

Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
Cat. No. B13626181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylamino)ethyl](ethyl)nitrosoamine
Molecular FormulaC6H15N3O
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)N=O
InChIInChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3
InChIKeyCHNAHEBRBOTHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine – Procurement-Grade Asymmetric Nitrosamine with a Basic Tertiary Amine Side Chain


[2-(Dimethylamino)ethyl](ethyl)nitrosoamine (IUPAC: N-(2-(dimethylamino)ethyl)-N-ethylnitrous amide; CAS not assigned; Sigma Aldrich Cat. ENAH97EDE9C8) is an asymmetric dialkyl N-nitrosamine bearing one ethyl group and one 2-(dimethylamino)ethyl substituent on the nitroso nitrogen . Unlike simple symmetrical dialkylnitrosamines such as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA), it contains a basic tertiary amine centre (predicted pKa ~8.53 for the dimethylamino group ) that remains largely protonated at physiological pH. This structural feature places it within a distinct subclass of N-nitroso compounds that retain substantial basicity—a property that materially alters absorption kinetics, metabolic activation pathways, and organ-specific carcinogenicity relative to neutral dialkylnitrosamines [1]. The compound is supplied as a liquid (purity 95%) requiring storage at 4°C with ice-pack shipping, and is primarily used as a research reference standard for nitrosamine impurity analysis and carcinogenesis mechanism studies.

Reference standard for basic-centre N-nitrosamine impurity analysis
Supports method development for NDSRIs with tertiary amine pharmacophores
Enables comparative carcinogenicity studies on organotropism
Cold-chain handling; organic-solvent-based sample preparation workflow

Why Generic Substitution Fails for [2-(Dimethylamino)ethyl](ethyl)nitrosoamine: The Basic-Centre Differentiation Problem


Neutral dialkylnitrosamines such as NDEA, NDMA, or NMEA cannot serve as structural or functional surrogates for [2-(dimethylamino)ethyl](ethyl)nitrosoamine because the basic tertiary amine side chain fundamentally alters three critical dimensions: (i) ionization state at physiological pH (predicted pKa ~8.53 vs ~ –3.14 for NDEA) , which governs membrane permeability, tissue distribution, and metabolic enzyme recognition; (ii) organ-specific carcinogenicity—the methyl analog MNDMEA (methylnitrosamino-N,N-dimethylethylamine) induces oesophageal and nasal tumours in rats, whereas neutral NDEA primarily targets the liver [1]; and (iii) carcinogenic potency, with the basic-centre nitrosourea analog DMENEU exhibiting a TD50 of 0.704 mg/kg/day, approximately 26-fold higher (less potent) than NDEA at 0.0265 mg/kg/day [2][3]. These differences are not incremental adjustments; they represent qualitatively distinct toxicological profiles that preclude simple substitution in regulatory impurity assessment, analytical method development, or carcinogenesis research.

Target compound
Neutral dialkylnitrosamine
Ionization at physiological pH
Largely protonated (basic amine)
Uncharged (neutral)
Organ-specific carcinogenicity profile
Oesophageal/nasal tumour tropism (reported for methyl analog)
Primarily hepatic tumours
Mutagenicity activation pathway
Reported dual direct/indirect mutagenicity context
Requires S9 metabolic activation

Quantitative Differentiation Evidence for [2-(Dimethylamino)ethyl](ethyl)nitrosoamine Against Closest Comparators


pKa and Ionization State: Basic-Centre Nitrosamine vs. Neutral Dialkylnitrosamines

The dimethylamino group of [2-(dimethylamino)ethyl](ethyl)nitrosoamine carries a predicted pKa of 8.53±0.28 , meaning it is >90% protonated at pH 7.4. By contrast, N-nitrosodiethylamine (NDEA), a comparator dialkylnitrosamine lacking a basic side chain, exhibits a predicted pKa of –3.14±0.70 . This ~11.7 log-unit difference in basicity fundamentally alters the compound's behaviour in aqueous and biological matrices: the protonated form has higher aqueous solubility of the charged species, reduced passive membrane permeability, and distinct recognition by metabolic enzymes (e.g., CYP2E1 vs. CYP2A6 substrate preference). This is directly relevant for analytical method development, where extraction efficiency and chromatographic retention differ markedly from neutral nitrosamine standards.

pKa & Ionization
Data to verify
~11.7 log-unit pKa difference
Ionization context differs markedly; extraction and retention may shift
Predicted values; method transfer requires review
nitrosamine pKa ionization state physiological pH basic centre drug impurity

Carcinogenic Potency (TD50): Basic-Centre Nitrosamine vs. NDEA – A ~26-Fold Attenuation

The Carcinogenic Potency Database (CPDB) reports a TD50 of 0.704 mg/kg/day in rats for dimethylaminoethylnitrosoethylurea (DMENEU; CAS 142713-78-8), a structurally related compound sharing the 2-(dimethylamino)ethyl nitroso pharmacophore [1]. This is 26.6-fold higher (i.e., less potent) than the TD50 of N-nitrosodiethylamine (NDEA) at 0.0265 mg/kg/day [2], and 7.3-fold higher than N-nitrosodimethylamine (NDMA) at 0.0959 mg/kg/day [2]. While DMENEU is a nitrosourea rather than a simple nitrosamine, the shared basic 2-(dimethylamino)ethyl substituent is the key structural determinant of the attenuated potency, consistent with the Lijinsky et al. (1992) observation that the basic centre does not prevent cellular entry but does alter metabolic activation efficiency. The ethyl analog (target compound) is expected to fall within a similar potency range, though direct TD50 data remain unavailable.

Carcinogenic Potency (TD50)
Class-level
~26-fold higher TD50 vs. NDEA
Reported potency attenuation context; AI extrapolation requires compound-specific review
Class-level inference from nitrosourea analog; direct TD50 not available
TD50 carcinogenic potency nitrosamine CPDB acceptable intake risk assessment

Organ-Specific Carcinogenicity: Oesophageal/Nasal Tropism vs. Hepatic Tropism of Neutral Nitrosamines

Lijinsky et al. (1992) demonstrated that the methyl analog MNDMEA (methylnitrosamino-N,N-dimethylethylamine), which shares the identical 2-(dimethylamino)ethyl basic side chain, induced oesophageal tumours in 100% of F344 rats within 40 weeks of oral gavage administration, with additional tumours of the nasal mucosa [1]. This contrasts sharply with NDEA, which in chronic ingestion studies primarily induces hepatocellular carcinomas and, at higher doses, oesophageal and kidney tumours [2]. The distinct organotropism is attributed to the basic centre altering the compound's tissue distribution and its recognition by cytochrome P450 isoforms: neutral dialkylnitrosamines are preferentially activated by hepatic CYP2E1, whereas basic-centre nitrosamines may rely on extrahepatic CYP isoforms or undergo different α-hydroxylation regioselectivity. The target compound, carrying an ethyl rather than methyl group on the nitroso nitrogen, may exhibit a subtly shifted target organ spectrum vs. MNDMEA due to ethyl-specific DNA alkylation adducts (O⁶-ethylguanine vs. O⁶-methylguanine).

Organ-Specific Carcinogenicity
Reported
Oesophageal/nasal tumours (methyl analog) vs. hepatic (NDEA)
Target-organ profile may not transfer; organotropism differs from neutral nitrosamines
MNDMEA model; ethyl analog may shift spectrum
organ-specific carcinogenicity nitrosamine oesophageal tumour nasal mucosa hepatocellular carcinoma basic centre

Mutagenicity Profile: Ames Test Performance of Alkyl-Substituted vs. Basic-Centre Nitrosamines

The comprehensive Ames evaluation by Ye et al. (2022) of 17 nitrosamine compounds establishes that mutagenicity in the Ames test requires S9 metabolic activation for most alkyl nitrosamines, and that structural features—specifically the number and substitution of α-hydrogens, the presence of branched groups, and the stability of the resulting diazonium ion—are critical potency determinants [1]. In this study, NDEA, NDMA, NMEA, and related neutral nitrosamines were uniformly negative without S9 but positive in TA97, TA100, and/or TA1535 strains with rat S9 activation. The methyl analog MNDMEA (listed as NMPEA in the study) displayed a distinct profile: it was the only compound showing weak direct-acting mutagenicity (positive in TA1537 without S9), while also being positive with S9 in TA97, TA100, and TA1535 [1]. This dual activation profile—both direct and indirect mutagenicity—is a hallmark of basic-centre nitrosamines and is not observed with NDEA or NDMA. The target compound, with its ethyl-for-methyl substitution, is predicted to retain the direct-acting component but may exhibit altered S9-dependent potency due to the ethyl group's effect on α-hydroxylation kinetics.

Ames Mutagenicity Profile
Reported
Dual direct/indirect activation vs. S9-only
S9-only protocols may miss direct-acting component; method context review recommended
Methyl analog data; target compound predicted similar
Ames test mutagenicity S9 metabolic activation nitrosamine genotoxicity structure-activity relationship

Physicochemical Handling Properties: Liquid Form, Cold-Chain Shipping, and Solubility Profile

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine is supplied as a neat liquid (purity 95%) requiring storage at 4°C and ice-pack shipping, whereas NDEA and NDMA are stable as liquids at ambient temperature . The compound exhibits limited water solubility and requires organic solvents (ethanol, methanol, chloroform) for dissolution—contrasting with NDMA, which is fully water-miscible (>10 g/100 mL at 19°C) [1]. The combination of cold-chain dependence and organic-solvent-only solubility imposes specific handling requirements that differentiate this compound from neutral dialkylnitrosamine standards in routine analytical workflows. Specifically, aqueous dilution series for calibration cannot be prepared directly; intermediate organic stock solutions are required, introducing a solvent-composition variable into LC-MS/MS methods that must be accounted for during method validation.

Handling & Solubility
Reported
Liquid, 4°C storage, limited water solubility
Cold-chain and organic-solvent preparation required; neutral nitrosamine workflows may not apply
Supplier specification; verify in-lab
nitrosamine solubility storage stability cold-chain analytical standard sample handling

Optimal Research and Industrial Application Scenarios for [2-(Dimethylamino)ethyl](ethyl)nitrosoamine


Pharmaceutical Nitrosamine Impurity Analysis – NDSRI Reference Standard for Basic-Centre Nitrosamines

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine serves as a structurally authentic reference standard for developing and validating LC-MS/MS analytical methods targeting nitrosamine drug substance-related impurities (NDSRIs) that incorporate a 2-(dimethylamino)ethyl moiety—a common pharmacophore in triptans (e.g., sumatriptan, almotriptan) and other tertiary-amine-containing APIs. Unlike NDMA or NDEA reference standards, this compound reproduces the ionisation behaviour (pKa ~8.53) and chromatographic retention profile of basic-centre NDSRIs, enabling accurate retention time alignment and extraction recovery optimisation under conditions where neutral nitrosamine standards would behave non-representatively . The cold-chain storage requirement (4°C) and organic-solvent solubility demand that laboratories establish dedicated handling SOPs distinct from those used for ambient-stable neutral nitrosamine standards.

Carcinogenesis Mechanism Studies – Probing the Role of Basic Centres in Nitrosamine Organotropism

The compound enables direct experimental investigation of how a basic tertiary amine substituent alters the organ-specific carcinogenicity of N-nitrosamines. As established by Lijinsky et al. (1992), the methyl analog MNDMEA induces oesophageal tumours in 100% of rats, contrasting with the hepatic tropism of neutral NDEA [1]. The ethyl analog (target compound) can be used in comparative carcinogenicity studies against MNDMEA and NDEA to dissect the contributions of (a) basicity-driven tissue distribution, (b) alkyl-group-specific DNA adduct formation (O⁶-ethylguanine vs. O⁶-methylguanine), and (c) CYP isoform selectivity (CYP2E1 vs. CYP2A6). Such studies are directly relevant to understanding why certain pharmaceutical NDSRIs may exhibit divergent organ-specific risk profiles.

Regulatory CPCA Validation – Ground-Truth Compound for Carcinogenic Potency Categorization

The Carcinogenic Potency Categorization Approach (CPCA), adopted by EMA and FDA for assigning acceptable intakes to nitrosamine impurities, relies on structural features to predict potency category [2]. [2-(Dimethylamino)ethyl](ethyl)nitrosoamine and its analogs provide critical ground-truth data for validating CPCA predictions. The ~26-fold potency attenuation observed between the basic-centre nitrosourea DMENEU (TD50 0.704 mg/kg/day) and neutral NDEA (TD50 0.0265 mg/kg/day) [3] serves as a benchmark for testing whether the CPCA algorithm correctly identifies the basic amine substituent as a potency-deactivating structural feature. This compound can be used by regulatory scientists and pharmaceutical companies to challenge and refine in silico potency prediction models.

Ames Test Method Development – Dual-Activation Mutagenicity Positive Control

The methyl analog MNDMEA is the only nitrosamine in the Ye et al. (2022) panel of 17 compounds to exhibit dual direct (S9-independent, TA1537) and indirect (S9-dependent, TA97/TA100/TA1535) mutagenicity [4]. The target compound, by structural analogy, is expected to retain this rare dual-activation profile. This makes it a uniquely valuable positive control for validating Enhanced Ames Test protocols that must detect both direct-acting and metabolism-dependent nitrosamine mutagens. Laboratories that rely solely on NDEA or NDMA as positive controls risk validating methods that are blind to the direct-acting mutagenicity pathway characteristic of basic-centre nitrosamines.

Application
Selection Property
Validation Focus
NDSRI reference standard method development
Ionization and retention profile of basic-centre N-nitrosamines
Extraction recovery and chromatographic alignment review
Carcinogenesis organotropism studies
Basic-centre organ-specific tumour context
Tissue distribution and DNA adduct profile comparison
CPCA potency categorization validation
Potency attenuation by basic amine substituent
In silico model prediction accuracy for basic-centre nitrosamines
Ames test positive control for dual-activation
Dual direct/indirect mutagenicity profile
S9-independent mutagen detection in Enhanced Ames Test protocols
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